

## spectroscopic comparison of 2-vinylanisole and its isomers

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Compound of Interest		
Compound Name:	2-Vinylanisole	
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# A Spectroscopic Showdown: 2-Vinylanisole and Its Isomers

A comprehensive spectroscopic comparison of **2-vinylanisole**, 3-vinylanisole, and 4-vinylanisole, providing researchers, scientists, and drug development professionals with key differentiating spectral data and the methodologies to obtain them.

The positional isomerism of the vinyl and methoxy groups on the benzene ring in **2-vinylanisole** and its counterparts, 3-vinylanisole and 4-vinylanisole, gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide presents a detailed comparison of their <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopic data, supplemented with detailed experimental protocols.

### At a Glance: Key Spectroscopic Differentiators

The ortho, meta, and para positions of the vinyl group relative to the methoxy group create unique electronic environments that are readily distinguishable by modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful tool for isomer differentiation through the analysis of chemical shifts and coupling constants of the vinyl and aromatic protons. Infrared (IR) spectroscopy provides insights into the vibrational modes of the molecules, with characteristic bands for the vinyl and methoxy functional groups,



as well as substitution patterns on the benzene ring. Mass Spectrometry (MS) reveals the fragmentation patterns upon ionization, which can aid in structural elucidation. Ultraviolet-Visible (UV-Vis) spectroscopy sheds light on the electronic transitions within the conjugated systems of these molecules.

### **Data Presentation: A Comparative Analysis**

The following tables summarize the key quantitative spectroscopic data for **2-vinylanisole**, 3-vinylanisole, and 4-vinylanisole.

Table 1: 1H NMR Spectroscopic Data (CDCl3)

Compound	Aromatic Protons (δ, ppm)	Vinylic Protons (δ, ppm)	Methoxyl Protons $(\delta, ppm)$
2-Vinylanisole	7.50 (dd, J = 7.7, 1.7 Hz, 1H), 7.25 (ddd, J = 8.3, 7.5, 1.7 Hz, 1H), 6.93 (td, J = 7.5, 1.0 Hz, 1H), 6.88 (d, J = 8.3 Hz, 1H)	7.00 (dd, J = 17.6, 11.0 Hz, 1H), 5.68 (dd, J = 17.6, 1.7 Hz, 1H), 5.25 (dd, J = 11.0, 1.7 Hz, 1H)	3.86 (s, 3H)
3-Vinylanisole[1]	7.28 (t, J = 7.8 Hz, 1H), 7.00-6.95 (m, 2H), 6.84 (dd, J = 8.2, 2.3 Hz, 1H)	6.70 (dd, J = 17.6, 10.9 Hz, 1H), 5.74 (d, J = 17.6 Hz, 1H), 5.24 (d, J = 10.9 Hz, 1H)	3.83 (s, 3H)
4-Vinylanisole[1]	7.32 – 7.19 (m, 2H), 7.03 – 6.94 (m, 2H)	6.70 (dd, J = 17.6, 10.9 Hz, 1H), 5.75 (d, J = 17.6 Hz, 1H), 5.26 (d, J = 9.9 Hz, 1H)	3.83 (s, 3H)

#### Table 2: ¹3C NMR Spectroscopic Data (CDCl₃)



Compound	Aromatic Carbons (δ, ppm)	Vinylic Carbons (δ, ppm)	Methoxyl Carbon (δ, ppm)
2-Vinylanisole	157.2, 131.0, 128.5, 127.8, 120.8, 110.8	136.8, 115.8	55.4
3-Vinylanisole[1]	159.8, 138.9, 129.5, 118.9, 113.4, 111.5	136.7, 114.1	55.2
4-Vinylanisole[1]	159.75, 138.99, 129.48, 118.88, 114.13, 113.40, 111.46	136.73, 111.46	55.19

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)

Compound	C=C Stretch (Vinyl)	=C-H Out-of- Plane Bend (Vinyl)	C-O-C Stretch (Aromatic Ether)	Aromatic C=C Stretch
2-Vinylanisole	~1630	~990, ~910	~1240	~1600, ~1480
3-Vinylanisole	~1630	~990, ~905	~1250	~1600, ~1470
4-Vinylanisole	~1628	~988, ~905	~1245	~1608, ~1510

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Vinylanisole	134	119, 104, 91, 78
3-Vinylanisole	134	119, 104, 91, 78
4-Vinylanisole	134	119, 104, 91, 78

#### **Table 5: UV-Vis Spectroscopic Data (in Methanol)**



Compound	λmax (nm)
2-Vinylanisole	~250, ~285 (sh), ~295 (sh)
3-Vinylanisole	~252, ~290 (sh)
4-Vinylanisole	~258

### **Experimental Protocols**

The following are representative experimental protocols for the spectroscopic analyses of vinylanisole isomers.

#### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the vinylanisole isomer was dissolved in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16 to 32 transients.
- 13C NMR Acquisition: Carbon-13 spectra were acquired using a proton-decoupled pulse sequence with a spectral width of approximately 250 ppm, a relaxation delay of 2 seconds, and 512 to 1024 transients.
- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H and the residual CHCl<sub>3</sub> signal at 77.16 ppm for <sup>13</sup>C.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.



- Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: Spectra were recorded in the range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. Typically, 16 or 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum.

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of the vinylanisole isomer (e.g., 100 ppm) was prepared in a volatile solvent such as dichloromethane or hexane.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness, coated with 5% phenyl methylpolysiloxane).
  - Injector Temperature: 250 °C.
  - Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.



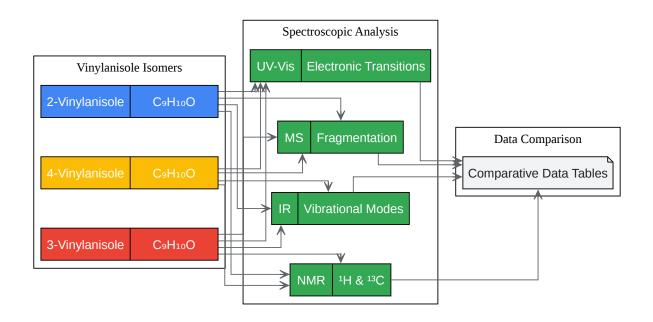


#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A stock solution of the vinylanisole isomer was prepared in spectroscopic grade methanol. This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.2 and 0.8 (typically in the range of 1-10 μg/mL).
- Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm in a 1 cm path length quartz cuvette. Spectroscopic grade methanol was used as the reference blank.

## Visualizing the Isomeric Relationship and Analysis Workflow

The following diagram illustrates the structural relationship between the vinylanisole isomers and the workflow for their spectroscopic analysis.





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Caption: Isomer analysis workflow.

This comprehensive guide provides a solid foundation for the spectroscopic differentiation of **2-vinylanisole** and its isomers. The provided data and protocols will be a valuable resource for researchers in ensuring the accurate identification and characterization of these compounds in their work.

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#### References

- 1. rsc.org [rsc.org]
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